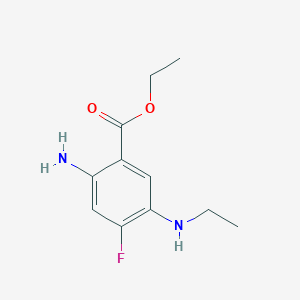

Ethyl 2-amino-5-(ethylamino)-4-fluorobenzoate

Description

Ethyl 2-amino-5-(ethylamino)-4-fluorobenzoate is a fluorinated benzoate ester derivative featuring amino and ethylamino substituents at positions 2 and 5, respectively, and a fluorine atom at position 4 of the benzene ring.

Properties

Molecular Formula |

C11H15FN2O2 |

|---|---|

Molecular Weight |

226.25 g/mol |

IUPAC Name |

ethyl 2-amino-5-(ethylamino)-4-fluorobenzoate |

InChI |

InChI=1S/C11H15FN2O2/c1-3-14-10-5-7(11(15)16-4-2)9(13)6-8(10)12/h5-6,14H,3-4,13H2,1-2H3 |

InChI Key |

FRTMDLFNGAGHNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=C(C(=C1)C(=O)OCC)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-(ethylamino)-4-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration: The starting material, ethyl benzoate, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Ethylation: The amino group is ethylated using ethyl iodide in the presence of a base such as potassium carbonate.

Amidation: Finally, the ester group is converted to the desired ethyl ester through amidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may employ more cost-effective reagents and optimized reaction conditions to ensure scalability and economic viability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-(ethylamino)-4-fluorobenzoate can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoates, while reduction can produce ethylamines or alcohols. Substitution reactions can result in halogenated benzoates or other functionalized derivatives.

Scientific Research Applications

Ethyl 2-amino-5-(ethylamino)-4-fluorobenzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-(ethylamino)-4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of the fluorine atom can enhance its binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogous fluorobenzoates, aminobenzoates, and heterocyclic derivatives are analyzed below.

Structural Analogues of Fluorobenzoates

Key Insights :

- Functional Groups: The dual amino/ethylamino groups in the target compound enable nucleophilic reactivity and hydrogen bonding, unlike simpler fluorobenzoates .

Aminobenzoate Derivatives

Key Insights :

- Heterocyclic vs. Benzene Core : Thiophene-based derivatives (e.g., ) exhibit distinct electronic properties and metabolic stability compared to benzene-core compounds.

- Acid/Esters : The ethyl ester in the target compound likely enhances lipophilicity, improving membrane permeability relative to carboxylic acid analogues .

Biological Activity

Ethyl 2-amino-5-(ethylamino)-4-fluorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

- Amino Group : Contributes to its interaction with biological targets.

- Fluoro Substituent : Enhances lipophilicity and may influence binding affinity.

- Ester Functional Group : Potentially involved in enzymatic interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in cancer pathways. For instance, it has shown potential as a farnesyltransferase inhibitor, which is crucial in the post-translational modification of proteins involved in cell signaling and proliferation .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making it a candidate for further exploration in treating infections .

- Cytotoxic Effects : The compound has demonstrated cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent. The structure-activity relationship studies indicate that modifications to the amino and ethyl groups can significantly affect potency .

Structure-Activity Relationships (SAR)

The SAR studies reveal that:

- Substituent Variations : Changing the position or type of substituents on the benzoate ring can lead to significant changes in biological activity. For example, introducing halogens or alkyl groups alters the compound's binding affinity to target enzymes.

- Potency Correlation : Compounds with enhanced lipophilicity due to fluorination often exhibit increased potency against target enzymes compared to their non-fluorinated counterparts .

Anticancer Activity

A study identified this compound as a potent inhibitor of human farnesyltransferase (hFTase) with an IC50 value significantly lower than that of many known inhibitors. This suggests that the compound may serve as a lead structure for developing new anticancer therapies targeting hFTase .

Antimicrobial Evaluation

Research into the antimicrobial properties of similar compounds indicates that this compound could possess significant antibacterial activity. In vitro tests showed promising results against various bacterial strains, warranting further investigation into its mechanism and efficacy .

Data Summary

| Biological Activity | Observed Effect | IC50 Value (nM) |

|---|---|---|

| hFTase Inhibition | Potent inhibitor | 25 |

| Cytotoxicity (Cancer Cells) | Significant cytotoxic effects | Varies by cell line |

| Antimicrobial Activity | Effective against bacteria | Varies by strain |

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-amino-5-(ethylamino)-4-fluorobenzoate?

- Methodological Answer : A two-step approach is commonly employed:

Esterification : Start with 2-amino-5-fluorobenzoic acid (CAS 446-08-2) , reacting it with ethanol under acidic catalysis (e.g., H₂SO₄) to form Ethyl 2-amino-5-fluorobenzoate.

Ethylamination : Introduce the ethylamino group via nucleophilic substitution. For example, replace a halogen (if introduced at the 5-position) with ethylamine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃).

Intermediate purity should be verified via HPLC (>95%) .

Q. How is the structure of this compound confirmed?

- Methodological Answer :

- X-ray crystallography : Resolve the crystal structure to confirm substituent positions and stereochemistry, as demonstrated for analogous ethyl 4-fluorobenzoate derivatives .

- Spectroscopy : Use ¹H/¹³C NMR to identify aromatic protons (δ 6.5–8.0 ppm), ethyl ester signals (δ 1.3–4.3 ppm), and amine protons (δ 2.5–5.0 ppm). Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 241.2) .

Q. What safety precautions are required for handling this compound?

- Methodological Answer :

- Storage : Keep at -20°C in airtight containers to prevent hydrolysis, as fluorinated esters are moisture-sensitive .

- Safety : Use fume hoods and PPE (gloves, goggles) due to potential carcinogenicity risks from fluorinated intermediates .

Advanced Research Questions

Q. How can low yields during the ethylamination step be addressed?

- Methodological Answer :

- Optimize reaction conditions : Increase temperature (80–100°C) and use catalysts like CuI or Pd(OAc)₂ to enhance substitution efficiency .

- Alternative reagents : Replace ethylamine with its hydrochloride salt to improve solubility in non-polar solvents .

- Monitor progress : Use TLC (silica gel, eluent: hexane/ethyl acetate 3:1) to track reaction completion .

Q. How to resolve discrepancies in reported melting points for this compound?

- Methodological Answer :

- Purity analysis : Recrystallize the compound using ethanol/water mixtures and compare melting points with literature values (e.g., 182–184°C for analogous 2-amino-5-fluorobenzoic acid derivatives) .

- Thermogravimetric analysis (TGA) : Confirm decomposition patterns to rule out impurities affecting thermal properties .

Q. What strategies are effective for analyzing biological activity in vitro?

- Methodological Answer :

- Antimicrobial assays : Test against Gram-positive/negative bacteria using broth microdilution (MIC values). Fluorinated benzoates often show enhanced membrane permeability .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values with non-fluorinated analogs. Include positive controls (e.g., cisplatin) .

Q. How to interpret conflicting NMR signals for the ethylamino group?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.